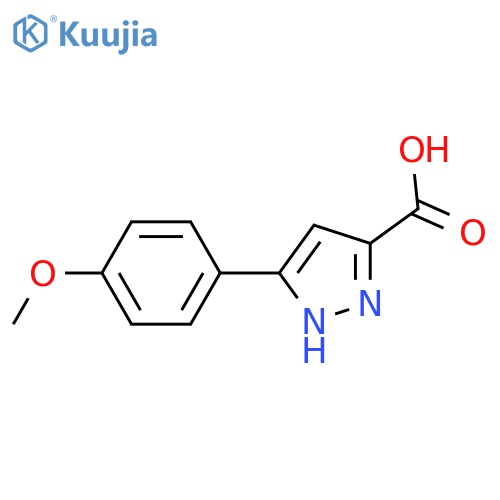Cas no 890006-68-5 (3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID)

890006-68-5 structure
商品名:3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid, 97%
- VHWPBROOEIJLIW-UHFFFAOYSA-N
- BS-4260
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- cid_1085887
- BDBM45777
- AM20060584
- SCHEMBL1413939
- AKOS000147051
- AKOS000264928
- BB 0258868
- VU0607276-1
- Z57044182
- CS-W022248
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, AldrichCPR
- MFCD03716564
- AB15826
- 1H-Pyrazole-3-carboxylicacid, 5-(4-methoxyphenyl)-
- 5-(4-Methoxy-phenyl)-1H-pyrazole-3-carboxylic acid
- 890006-68-5
- SCHEMBL14152359
- DTXSID40949823
- EN300-83622
- F3250-0569
- SR-01000325126-1
- 1H-Pyrazole-3-carboxylicacid,5-(4-methoxyphenyl)-
- 27069-16-5
- 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylicacid
- BB 0217969
- J-516255
- FT-0688914
- MLS-0091962.0001
- SR-01000325126
- J-016668
- DS-0120
- A877030
- MFCD03030168
- BRD-K65870873-001-01-5
- 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid
- 5-p-methoxy-phenyl-3-pyrazolecarboxylic
- BDBM50096128
- CHEMBL1532040
- BBL008305
- STK299947
- DB-001927
-
- インチ: InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
- InChIKey: VHWPBROOEIJLIW-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 218.06914219g/mol
- どういたいしつりょう: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 75.2Ų
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI94122-1g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 1g |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AI94122-5g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 5g |
$564.00 | 2024-04-19 | |
| A2B Chem LLC | AI94122-500mg |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 500mg |
$370.00 | 2024-04-19 | |
| A2B Chem LLC | AI94122-10g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 10g |
$689.00 | 2024-04-19 | |
| A2B Chem LLC | AI94122-25g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 25g |
$1169.00 | 2024-04-19 |
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
890006-68-5 (3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID) 関連製品
- 890621-06-4(1H-Pyrazole-5-carboxylicacid, 3-(2,5-dimethoxyphenyl)-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
